molecular formula C14H17NO3 B13935434 5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol

5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol

Cat. No.: B13935434
M. Wt: 247.29 g/mol
InChI Key: WRFZTOZVLRTJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl group, a methoxyphenyl group, and an oxazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol typically involves the reaction of 4-methoxybenzaldehyde with ethylamine and glyoxylic acid. The reaction is carried out under reflux conditions in an organic solvent such as ethanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced to form a dihydrooxazole derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-Ethyl-2-(4-methoxyphenyl)-4-oxazole-2-carbaldehyde.

    Reduction: Formation of 5-Ethyl-2-(4-methoxyphenyl)-4-dihydrooxazoleethanol.

    Substitution: Formation of 5-Ethyl-2-(4-hydroxyphenyl)-4-oxazoleethanol.

Scientific Research Applications

5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-2-(4-methoxyphenyl)-1,3-dioxan-5-ylmethanol: Similar structure but with a dioxane ring instead of an oxazole ring.

    5-Ethyl-2-(4-methoxyphenyl)-4-oxazole-2-carbaldehyde: An oxidized derivative of the compound.

    5-Ethyl-2-(4-hydroxyphenyl)-4-oxazoleethanol: A substitution product with a hydroxyl group instead of a methoxy group.

Uniqueness

5-Ethyl-2-(4-methoxyphenyl)-4-oxazoleethanol is unique due to its specific combination of functional groups and its oxazole ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethanol

InChI

InChI=1S/C14H17NO3/c1-3-13-12(8-9-16)15-14(18-13)10-4-6-11(17-2)7-5-10/h4-7,16H,3,8-9H2,1-2H3

InChI Key

WRFZTOZVLRTJCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.